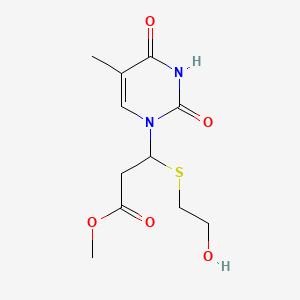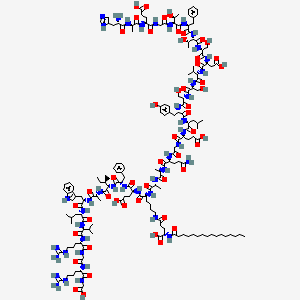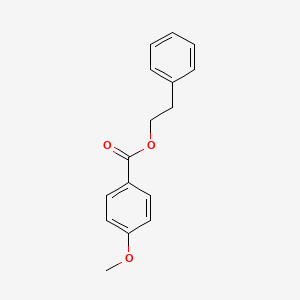![molecular formula C40H54Br2N2O4 B12788096 Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German] CAS No. 379-84-0](/img/structure/B12788096.png)
Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium-152 (SM 152) is a stable isotope of the element samarium, which belongs to the lanthanide series of the periodic table. Samarium is a rare earth element with the atomic number 62 and is represented by the symbol Sm. Samarium-152 has a natural abundance of approximately 26.75%, making it the most abundant isotope of samarium .
準備方法
Synthetic Routes and Reaction Conditions
Samarium-152 can be obtained through the neutron irradiation of samarium-151 in a nuclear reactor. The reaction involves the capture of a neutron by samarium-151, resulting in the formation of samarium-152. The reaction can be represented as follows:
151Sm+n→152Sm
The neutron irradiation process requires a thermal neutron flux, typically in the range of (10^{13} , \text{n/cm}^2\text{s}) .
Industrial Production Methods
Industrial production of samarium-152 involves the extraction of samarium from minerals such as monazite and bastnäsite. The extracted samarium is then subjected to neutron irradiation in a nuclear reactor to produce samarium-152. The process involves several steps, including ore beneficiation, chemical extraction, and purification .
化学反応の分析
Types of Reactions
Samarium-152 primarily undergoes oxidation-reduction reactions. It typically exists in the +3 oxidation state in its compounds. Some common reactions include:
Oxidation: Samarium-152 can be oxidized to form samarium(III) oxide (Sm2O3).
Reduction: Samarium(III) compounds can be reduced to elemental samarium using reducing agents such as lithium or calcium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium or calcium in a vacuum or inert atmosphere.
Major Products
Oxidation: Samarium(III) oxide (Sm2O3).
Reduction: Elemental samarium (Sm).
科学的研究の応用
Samarium-152 has several scientific research applications, including:
Nuclear Medicine: Samarium-152 is used as a target material for the production of samarium-153, a radionuclide used in targeted radionuclide therapy for cancer treatment.
Material Science: Samarium-152 is used in the production of samarium-cobalt magnets, which are known for their high magnetic strength and thermal stability.
Radiometric Dating: Samarium-152 is used in samarium-neodymium dating to determine the age of rocks and meteorites.
Spectroscopy: Samarium-152 is used in Mössbauer spectroscopy to study the chemical environment of samarium in various compounds.
作用機序
The mechanism of action of samarium-152 in its applications varies depending on the specific use. In nuclear medicine, samarium-152 is used to produce samarium-153, which decays by emitting beta particles that kill cancer cells. The beta particles cause damage to the DNA of the cancer cells, leading to cell death . In samarium-cobalt magnets, the unique electronic configuration of samarium-152 contributes to the high magnetic strength and thermal stability of the magnets .
類似化合物との比較
Samarium-152 can be compared with other isotopes of samarium, such as samarium-153 and samarium-154. While samarium-152 is stable, samarium-153 is a radionuclide with a half-life of 46.3 hours and is used in targeted radionuclide therapy . Samarium-154 is another stable isotope with a natural abundance of 22.8% . The unique properties of samarium-152, such as its stability and abundance, make it particularly useful in various scientific applications.
List of Similar Compounds
- Samarium-153
- Samarium-154
- Samarium-147
- Samarium-148
特性
CAS番号 |
379-84-0 |
|---|---|
分子式 |
C40H54Br2N2O4 |
分子量 |
786.7 g/mol |
IUPAC名 |
[(1R,3S,5R)-2-[4-[4-[(1S,3R,5R)-8,8-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-azoniabicyclo[3.2.1]octan-2-yl]phenyl]phenyl]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;dibromide |
InChI |
InChI=1S/C40H54N2O4.2BrH/c1-9-25(3)39(43)45-35-23-31-19-21-33(41(31,5)6)37(35)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38-34-22-20-32(42(34,7)8)24-36(38)46-40(44)26(4)10-2;;/h9-18,31-38H,19-24H2,1-8H3;2*1H/q+2;;/p-2/b25-9+,26-10+;;/t31-,32-,33-,34+,35+,36-,37?,38?;;/m1../s1 |
InChIキー |
IVDALHJFWPMBBM-CBUIDGLSSA-L |
異性体SMILES |
C/C=C(/C(=O)O[C@H]1C([C@H]2[N+]([C@@H](C1)CC2)(C)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5[C@H](C[C@@H]6[N+]([C@@H]5CC6)(C)C)OC(=O)/C(=C/C)/C)\C.[Br-].[Br-] |
正規SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5C6CCC([N+]6(C)C)CC5OC(=O)C(=CC)C)[N+]2(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



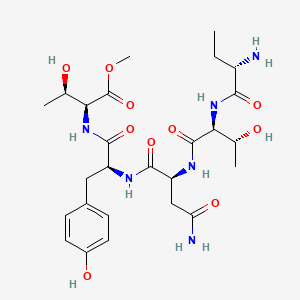

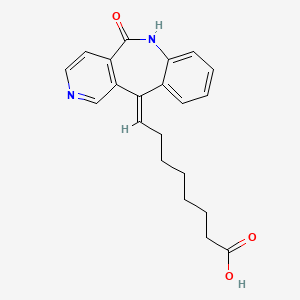
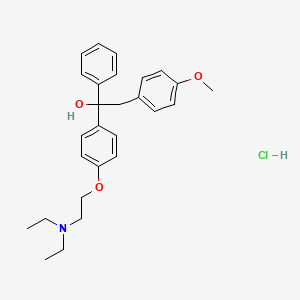
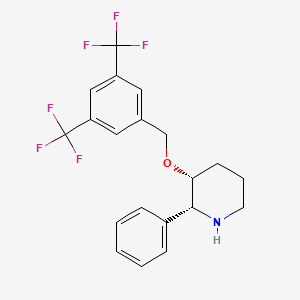
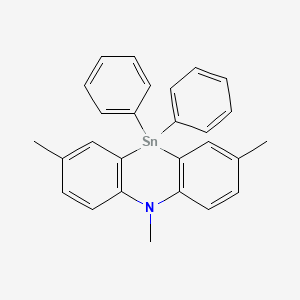
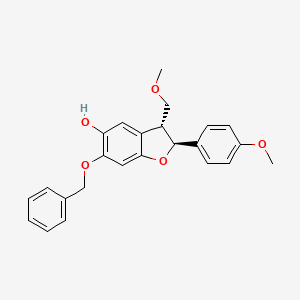
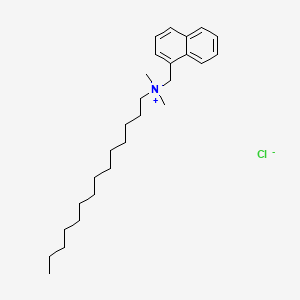
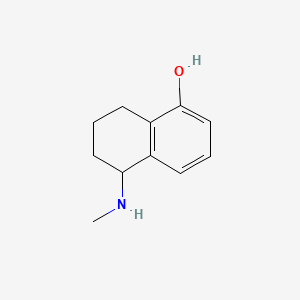
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
